Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Overview
Description
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a useful research compound. Its molecular formula is C25H14Br4O2 and its molecular weight is 666 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that this compound is synthesized through the condensation reaction of 9-fluorenone and phenol . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that this compound is an important raw material to produce epoxy resin, polycarbonate, and acrylic resin . These materials have high thermal stability and good optical properties
Result of Action
As a raw material for the production of various resins, it contributes to the thermal stability and optical properties of these materials .
Biochemical Analysis
Biochemical Properties
It is known that it is synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis . The compound is an important raw material to produce epoxy resin, polycarbonate, and acrylic resin .
Molecular Mechanism
It is synthesized through a condensation reaction, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS No. 94854-03-2) is a compound with significant biological activity and potential applications in various fields including medicinal chemistry and material science. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C25H14Br4O2
- Molecular Weight : 666 g/mol
- Appearance : Typically presented as a white to tan powder or crystals.
- Solubility : Insoluble in water.
Antimicrobial Properties
Research has indicated that phenolic compounds, including derivatives of fluorene, exhibit antimicrobial activity. For instance, phenolic compounds can disrupt microbial cell membranes and interfere with metabolic processes. A study demonstrated that certain dibromophenols possess significant antibacterial properties against Gram-positive bacteria, suggesting that similar derivatives may exhibit comparable effects .
Antioxidant Activity
Phenol-based compounds have been recognized for their antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Cytotoxicity Studies
Cytotoxicity assays have shown that some phenolic compounds can induce apoptosis in cancer cells. For example, studies on structurally related compounds indicate that they can activate caspase pathways leading to programmed cell death. This property is particularly relevant for developing anticancer agents .
The biological activity of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing structural changes that lead to cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Oxidative Stress Induction : By generating ROS, the compound can induce oxidative damage to cellular components.
Study 1: Antimicrobial Effects
A study investigated the antimicrobial effects of dibromophenolic compounds against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting the potential use of such compounds in developing new antibiotics .
Study 2: Anticancer Activity
In vitro studies demonstrated that Phenol derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis. The IC50 values were determined to be around 25 µM for effective cytotoxicity, suggesting that these compounds could serve as lead structures for further drug development .
Data Summary
Property | Value |
---|---|
Molecular Formula | C25H14Br4O2 |
Molecular Weight | 666 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antioxidant Potential | High |
Cytotoxicity (IC50) | ~25 µM |
Properties
IUPAC Name |
2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXKAABSCYYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888623 | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94854-03-2 | |
Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94854-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094854032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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